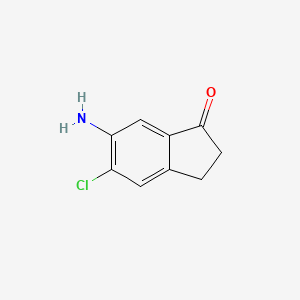

6-amino-5-chloro-2,3-dihydro-1H-inden-1-one

Descripción

Propiedades

IUPAC Name |

6-amino-5-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFHXNRLFZLFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622580 | |

| Record name | 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64220-31-1 | |

| Record name | 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods

General Synthetic Routes

Several synthetic routes have been developed for the preparation of 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one, including:

Route A : Reduction of 5-chloro-2,3-dihydro-1H-inden-1-one.

Route B : Direct amination of 5-chloro-2,3-dihydro-1H-indene.

Route C : Synthesis from 1H-Inden-1-one and 5-chloro-2,3-dihydro-6-nitro.

Each method varies in terms of reagents used, reaction conditions, and overall yields.

| Route | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| A | 5-chloro-2,3-dihydro-1H-inden-1-one | Hydrogen, nickel catalyst | THF/methanol, room temperature | ~96 |

| B | 5-chloro-2,3-dihydro-1H-indene | Ammonia or amine | High pressure | Variable |

| C | 1H-Inden-1-one | 5-chloro-2,3-dihydro-6-nitro | Under hydrogen atmosphere | ~90 |

Detailed Synthesis Steps

Route A: Reduction Method

This method involves the hydrogenation of 5-chloro-2,3-dihydro-1H-inden-1-one using a nickel catalyst.

Reaction Setup : In a Parr hydrogenation apparatus, a mixture of THF and methanol (6:1) is prepared.

Catalyst Addition : RANEY Nickel (0.5 g) is added to the solution containing the substrate (8.60 mmol).

Hydrogenation Conditions : The system is flushed with nitrogen and then pressurized with hydrogen (3 bars). The mixture is stirred for one hour at room temperature.

Product Isolation : After completion, the mixture is filtered through celite and evaporated to yield the product.

The melting point of the final product is reported at approximately $$ 214^\circ C $$ with a yield of around 96%.

Route B: Direct Amination

In this route, an amine is directly reacted with a chloro-substituted indene derivative under high pressure conditions.

Starting Material : Use of 5-chloro-2,3-dihydro-1H-indene as the substrate.

Amination Reaction : The substrate is treated with ammonia or an appropriate amine under high pressure.

Isolation and Purification : The resulting product is purified through standard extraction techniques.

Yields can vary significantly based on reaction conditions and specific reagents used.

Route C: Nitrosation and Reduction

This method starts from an indene derivative that undergoes nitrosation followed by reduction.

Starting Material : Begin with 1H-Inden-1-one.

Nitrosation Step : React with nitrous acid to form the nitro intermediate.

Reduction Process : Reduce the nitro group using hydrogen in the presence of a catalyst to yield the desired amino compound.

The overall yield for this method is reported to be around 90%.

Análisis De Reacciones Químicas

Types of Reactions

6-amino-5-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.

Aplicaciones Científicas De Investigación

6-amino-5-chloro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial agents.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.

Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and chloro groups can influence its binding affinity and specificity towards these targets, leading to various biological effects.

Comparación Con Compuestos Similares

Allelopathic Activity: Comparison with 3-Hydroxy-5-Isopropyl-3-Methyl-2,3-Dihydro-1H-Inden-1-One

A structurally related compound, 3-hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one, was identified as a novel sesquiterpene with potent allelopathic effects. Key findings include:

Comparison :

- The chlorine and amino groups in this compound may increase polarity and hydrogen-bonding capacity compared to the bulky alkyl substituents in the sesquiterpene analog.

Anticancer Activity: Comparison with DDI (2-(3,5-Dibromo-4-Hydroxybenzylidene)-2,3-Dihydro-1H-Inden-1-One)

DDI , a Topoisomerase IIα inhibitor, features a benzylidene moiety with bromine and hydroxy substituents:

- Substituents: 3,5-Dibromo, 4-hydroxybenzylidene group conjugated to the indanone core .

- Activity : Demonstrated efficacy in biochemical assays, highlighting the role of halogens in DNA-intercalating agents.

Comparison :

- The amino group introduces a basic site absent in DDI, which could enable interactions with acidic residues in enzyme active sites.

Tyrosinase Inhibition: Comparison with Chalcone-Like Derivatives

Novel chalcone-like indanone derivatives, such as 2,3-dihydro-1H-inden-1-one chalcone analogs, exhibit potent tyrosinase inhibition:

Comparison :

- The amino group in this compound could act as a hydrogen-bond donor, mimicking the chalcone’s keto-enol tautomerism.

- The chlorine atom may stabilize the aromatic ring, similar to electron-withdrawing groups in chalcone derivatives.

Anti-Inflammatory Activity: Comparison with (6-Chloro-2,3-Dihydro-1H-Inden-1-Yl)Acetic Acid Amides

Amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid demonstrated anti-inflammatory activity with reduced gastrointestinal toxicity:

Comparison :

- Positional differences (chlorine at position 5 vs. 6) may influence steric interactions with inflammatory targets.

Actividad Biológica

6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique indene structure with an amino group and a chlorine substituent, has been the subject of various studies focusing on its pharmacological properties.

The molecular formula of this compound is C₉H₈ClN₁O, with a molar mass of approximately 181.62 g/mol. Its structure contributes to its reactivity and interaction with biological targets, making it a valuable candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Studies suggest that this compound may serve as an anti-inflammatory agent by inhibiting key inflammatory pathways.

- Antiproliferative Effects : Similar compounds have shown antiproliferative effects against various cancer cell lines, indicating potential as a cancer therapeutic.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against different pathogens, showcasing broad-spectrum efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways | |

| Antiproliferative | Reduces proliferation in cancer cell lines | |

| Antimicrobial | Effective against various bacterial strains |

The mechanism by which this compound exerts its biological effects involves interactions with specific receptors and enzymes. The amino group enhances binding affinity to biological targets, potentially influencing enzyme activity or receptor interactions.

Biochemical Pathways

The compound's activity may influence multiple biochemical pathways, including:

- NF-kB Signaling Pathway : Inhibition of this pathway has been linked to reduced inflammation.

- Kinase Inhibition : Potential as a kinase inhibitor suggests implications for cancer treatment due to the role of kinases in cell signaling.

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

- Study on Anti-inflammatory Effects : A recent study demonstrated that derivatives of this compound significantly reduced pro-inflammatory cytokines in vitro, supporting its potential use in inflammatory diseases .

- Anticancer Activity Evaluation : Research indicated that the compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Testing : The compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Common methods include:

- Cyclization Reactions : Utilizing starting materials such as substituted benzenes and amines under controlled conditions.

Table 2: Synthetic Routes

| Method | Description |

|---|---|

| Cyclization | Reaction of chlorinated precursors with amines |

| Reduction | Converting nitro groups to amino groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.